molecular formula C17H19N3O3 B2770426 N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide CAS No. 853591-14-7

N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide

Cat. No.: B2770426
CAS No.: 853591-14-7
M. Wt: 313.35 g/mol
InChI Key: JXDQYHUVBFLIOE-UHFFFAOYSA-N
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Description

“N’-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a butanoyl group, a carbohydrazide group, and a methylphenoxy group. The exact structure would depend on the specific locations of these groups on the pyridine ring .


Chemical Reactions Analysis

Pyridine and its derivatives are known to undergo several types of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “N’-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide” would undergo would depend on the reaction conditions and the other compounds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridine derivatives are used in the production of pharmaceuticals and agrochemicals .

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given the wide range of uses for pyridine derivatives, there could be many possible directions for future research .

Properties

IUPAC Name

N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-7-9-14(10-8-13)23-12-4-6-16(21)19-20-17(22)15-5-2-3-11-18-15/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQYHUVBFLIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331022
Record name N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853591-14-7
Record name N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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